molecular formula C17H15N5 B14392439 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- CAS No. 87539-96-6

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl-

Cat. No.: B14392439
CAS No.: 87539-96-6
M. Wt: 289.33 g/mol
InChI Key: HIYCGGNODCMEFG-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the fusion of a triazole ring with a phthalazine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-mercaptotriazoles with various bielectrophiles such as phenacyl bromides or ethyl bromoacetate in the presence of heteropolyacids . Another approach includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-dimethyl-3-phenyl- is unique due to its specific fusion of the triazole and phthalazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

87539-96-6

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C17H15N5/c1-21(2)17-14-11-7-6-10-13(14)16-19-18-15(22(16)20-17)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

HIYCGGNODCMEFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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